molecular formula C20H20N2O3S2 B11626020 Methyl 2-[(4-oxo-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate

Methyl 2-[(4-oxo-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate

Cat. No.: B11626020
M. Wt: 400.5 g/mol
InChI Key: SERWMWMPHARGAI-UHFFFAOYSA-N
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Description

Methyl 2-[(4-oxo-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate is a complex organic compound with a unique structure that includes a cyclopenta[4,5]thieno[2,3-D]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-oxo-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate typically involves multi-step organic reactions. The starting materials often include cyclopentadiene derivatives, thiophene compounds, and pyrimidine precursors. The key steps in the synthesis may involve:

    Cyclization Reactions: Formation of the cyclopenta[4,5]thieno[2,3-D]pyrimidine core through cyclization reactions.

    Sulfur Incorporation: Introduction of the sulfanyl group using thiol reagents under controlled conditions.

    Esterification: Formation of the methyl ester group through esterification reactions using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-oxo-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the cyclopenta[4,5]thieno[2,3-D]pyrimidine core can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for esterification and cyclization reactions.

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Alcohols: Products of reduction reactions.

    Substituted Derivatives: Products of substitution reactions.

Scientific Research Applications

Methyl 2-[(4-oxo-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its properties in the development of new materials with unique electronic or optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-oxo-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA/RNA: Interaction with nucleic acids, potentially affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate
  • Methyl 2-[(4-oxo-3-benzyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate

Uniqueness

Methyl 2-[(4-oxo-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate is unique due to its specific structural features, such as the phenethyl group and the sulfanyl linkage. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H20N2O3S2

Molecular Weight

400.5 g/mol

IUPAC Name

methyl 2-[[12-oxo-11-(2-phenylethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetate

InChI

InChI=1S/C20H20N2O3S2/c1-25-16(23)12-26-20-21-18-17(14-8-5-9-15(14)27-18)19(24)22(20)11-10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3

InChI Key

SERWMWMPHARGAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1CCC4=CC=CC=C4

Origin of Product

United States

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